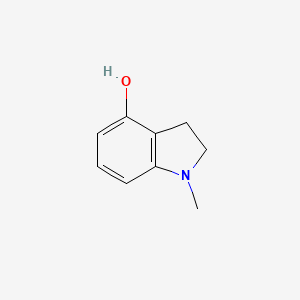

1H-Indol-4-ol, 2,3-dihydro-1-methyl-

Description

1H-Indol-4-ol (CAS 2380-94-1) is a hydroxylated indole derivative with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol. Its structure features a hydroxyl group (-OH) at the 4-position of the indole ring (SMILES: Oc1cccc2[nH]ccc12) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antihypertensive drugs and bioactive molecules. Its accurate mass is 133.0528, and its IUPAC name is 1H-indol-4-ol .

The compound’s reactivity at the hydroxyl and nitrogen positions makes it a versatile scaffold for functionalization. For example, it participates in hydrogen bonding interactions with proteins, as demonstrated in ligand-binding studies involving the Maruca vitrata odorant binding protein (MvitOBP3) .

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindol-4-ol |

InChI |

InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,11H,5-6H2,1H3 |

InChI Key |

UEDYXDPYXSUIGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: Psilocin and its analogs (e.g., 4-OH-DiPT) feature a dimethylaminoethyl or diisopropylaminoethyl group at the C3 position, which enhances their serotonin receptor affinity . 4-Acetoxy MiPT introduces an acetylated hydroxyl group at C4, altering metabolic stability and bioavailability compared to the parent 1H-Indol-4-ol .

Biological Activity :

- 1H-Indol-4-ol itself lacks psychoactivity but participates in protein-ligand interactions via hydrogen bonding (e.g., Gln119, Asp150, and His153 residues in MvitOBP3) .

- Psilocin and its derivatives exhibit potent psychedelic effects due to their structural mimicry of serotonin .

Synthetic Utility :

Analytical and Industrial Relevance

- SRB Assay Compatibility : Indole derivatives are compatible with sulforhodamine B (SRB) cytotoxicity assays, enabling high-throughput drug screening .

- Safety and Handling: Compounds like 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol acetate require strict safety protocols due to their bioactive nature .

Notes

- However, analogs like 1-cyclohexyl-1,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-4H-indol-4-one highlight the impact of saturation and alkylation on indole properties .

- Synthetic Pathways : Evidence emphasizes copper-catalyzed reactions and click chemistry for indole functionalization, which could be applied to synthesize the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.